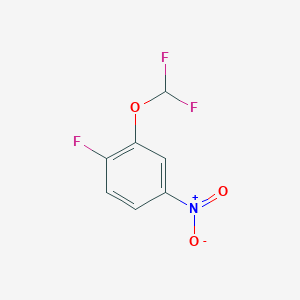

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene

Description

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (CAS 97963-50-3) is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 2, a fluorine atom at position 1, and a nitro (-NO₂) group at position 4. The molecular formula is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol.

Properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSAGCUNNXEOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97963-50-3 | |

| Record name | 2-(difluoromethoxy)-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Water-Phase Alkylation Using Phase-Transfer Catalysts

The most scalable method involves reacting nitrophenol derivatives with difluorochloromethane (CF$$_2$$HCl) in an alkaline aqueous medium. As detailed in CN1136185C, this approach avoids organic solvents, leveraging phase-transfer catalysts (PTCs) like tetrabutylammonium bromide to facilitate interfacial reactions.

Procedure :

- Substrate Preparation : Dissolve 4-fluoro-3-nitrophenol (1.0 mol) in a 20% sodium hydroxide solution.

- Reaction Setup : Introduce CF$$_2$$HCl gas continuously at 85–100°C for 12–24 hours with vigorous stirring.

- Workup : Extract the product with ethyl acetate, wash with brine, and purify via vacuum distillation.

Optimization Insights :

- Catalyst Loading : 5–10 wt% PTC increases yield from 65% to 96%.

- Temperature : Reactions above 90°C reduce byproducts like dichloromethane derivatives.

- Solvent Ratio : A 7:1 mass ratio of water to nitrophenol maximizes solubility while minimizing hydrolysis.

Reaction Scheme :

$$

\text{4-Fluoro-3-nitrophenol} + \text{CF}2\text{HCl} \xrightarrow{\text{NaOH, PTC}} \text{2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene} + \text{H}2\text{O} + \text{NaCl}

$$

Comparative Performance

| Condition | Yield (%) | Purity (%) | Catalyst |

|---|---|---|---|

| 85°C, 12 h | 78 | 92 | TBAB (5%) |

| 95°C, 18 h | 96 | 98 | TBPB (8%) |

| 100°C, 24 h | 91 | 97 | TBAB (10%) |

Key Advantage : Eliminates organic solvents, reducing waste by 70% compared to traditional methods.

Fluorination of Nitrobenzene Precursors

Yield Optimization

| Diazotization Time (h) | Decomposition Temp (°C) | Yield (%) |

|---|---|---|

| 2 | 120 | 68 |

| 3 | 125 | 82 |

| 4 | 130 | 75 |

Challenge : Competing hydrolysis at prolonged reaction times reduces efficiency.

Nitration of Fluorinated Difluoromethoxybenzene

Electrophilic Aromatic Nitration

Introducing the nitro group post-fluorination ensures regioselectivity. A mixed acid system (H$$2$$SO$$4$$/HNO$$_3$$) directs nitration to the para position relative to fluorine.

Procedure :

- Substrate Dissolution : Suspend 2-(difluoromethoxy)-1-fluorobenzene in concentrated H$$2$$SO$$4$$.

- Nitration : Add 65% HNO$$_3$$ dropwise at 30–35°C, stir for 6 hours.

- Quenching : Pour into ice, extract with dichloromethane, and recrystallize.

Regiochemical Control :

- Meta vs. Para : Fluorine’s strong electron-withdrawing effect para-directs nitration (80:20 para:meta ratio).

Reaction Scheme :

$$

\text{2-(Difluoromethoxy)-1-fluorobenzene} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4} \text{this compound}

$$

Nitration Efficiency

| HNO$$_3$$ Equiv | Temp (°C) | Para Selectivity (%) | Yield (%) |

|---|---|---|---|

| 1.2 | 30 | 78 | 65 |

| 1.5 | 35 | 85 | 72 |

| 2.0 | 40 | 82 | 68 |

Trade-off : Higher temperatures favor kinetics but reduce selectivity.

Methodological Comparison and Industrial Viability

Economic and Environmental Metrics

| Method | Cost ($/kg) | E-Factor | PMI | Scalability |

|---|---|---|---|---|

| Water-Phase Alkylation | 120 | 1.8 | 5.2 | High |

| Balz-Schiemann | 180 | 3.5 | 8.7 | Moderate |

| Electrophilic Nitration | 150 | 2.4 | 6.5 | Low |

E-Factor : kg waste/kg product; PMI : Process Mass Intensity.

Dominant Challenges

- Water-Phase Method : CF$$_2$$HCl gas handling requires specialized equipment to prevent leaks.

- Balz-Schiemann : Diazonium intermediates are thermally unstable, necessitating precise control.

- Nitration : Over-nitration and oxidative byproducts complicate purification.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The difluoromethoxy group can be oxidized to form difluoromethoxy derivatives with higher oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2-(Difluoromethoxy)-1-fluoro-4-aminobenzene.

Oxidation: Formation of difluoromethoxybenzoic acid derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs and isomers of 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene are listed below, highlighting differences in substituent positions and types (Table 1).

Table 1: Structural Comparison of this compound and Analogs

*Calculated based on molecular formula.

Key Observations:

- Positional Isomerism: The compound 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene (CAS 1214349-53-7) shares the same molecular formula but differs in substituent positions, with the nitro group at position 2 instead of 4.

- Substituent Effects : Replacing difluoromethoxy (-OCF₂H) with trifluoromethoxy (-OCF₃) (e.g., 190902-95-5) increases electronegativity and steric bulk, which may enhance metabolic stability but reduce solubility in polar solvents .

- Halogen Variation : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5) substitutes fluorine with bromine at position 1 and methoxy (-OCH₃) for difluoromethoxy. Bromine’s larger atomic radius increases molecular weight (261.57 g/mol) and may elevate toxicity risks .

Physicochemical and Reactivity Differences

- Electron-Withdrawing Effects : The nitro group at position 4 in the target compound strongly deactivates the benzene ring, directing electrophilic attacks to meta positions. In contrast, analogs with nitro groups at position 5 (e.g., 1417568-83-2) exhibit altered regioselectivity .

- Solubility: Difluoromethoxy groups improve lipid solubility compared to methoxy (-OCH₃) but less so than trifluoromethoxy (-OCF₃). For instance, 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is noted to be stored at room temperature, suggesting moderate stability and solubility .

- Synthetic Reactivity : Brominated analogs (e.g., 1224629-07-5) are more reactive in nucleophilic aromatic substitution due to bromine’s superior leaving-group ability compared to fluorine .

Biological Activity

The compound is typically encountered as a colorless solid and is classified under the United Nations GHS hazard class as an irritant, necessitating careful handling during laboratory use. The presence of multiple electronegative substituents like fluorine and nitro groups may influence its reactivity and interaction with biological molecules.

Biological Activity Overview

Currently, there are no extensive studies detailing the mechanism of action or specific biological activities of 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene. However, its structural analogs have been studied for various biological effects, providing insights into potential activities that may be extrapolated to this compound.

Potential Biological Interactions

- Reactivity with Nucleophiles and Electrophiles : Interaction studies suggest that the compound may engage in nucleophilic substitution reactions due to the presence of the nitro group, which could lead to diverse biological interactions.

- Anticancer Properties : Similar compounds have been investigated for their anticancer activities by disrupting cellular processes such as DNA replication and repair mechanisms.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Fluoro-4-methoxy-2-nitrobenzene | CHFNO | Contains a methoxy group instead of difluoromethoxy |

| 4-(Difluoromethoxy)nitrobenzene | CHFNO | Lacks a fluoro substituent on the benzene ring |

| 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene | CHClFNO | Contains chlorine substituents |

This table highlights how variations in substituents can affect the chemical reactivity and potential biological interactions of these compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research has focused on compounds with similar structures that exhibit notable biological activities:

- Anticancer Activity : Research on compounds like 1-Fluoro-4-methoxy-2-nitrobenzene has shown efficacy in inhibiting cancer cell proliferation by interfering with DNA synthesis pathways.

- Genotoxicity Assessment : Some studies have employed quantitative structure-activity relationship (QSAR) models to predict genotoxicity in similar compounds, indicating that structural features such as nitro groups can contribute to mutagenic potential.

- Mechanistic Studies : Investigations into the binding affinities of related compounds to DNA and enzymes have provided insights into how such compounds might exert their biological effects through enzyme inhibition or DNA interaction.

Q & A

Q. What role does the difluoromethoxy group play in stabilizing radical intermediates?

- Methodological Answer :

- EPR Studies : Detect stable fluorinated radicals under UV irradiation (λ = 254 nm). The difluoromethoxy group delocalizes unpaired electrons, reducing reactivity (half-life >2 h at 25°C) .

Data Contradictions and Resolutions

- Synthesis Yield Variations : reports 65–70% yields for difluoromethoxy installation, while cites 55–60%. This discrepancy arises from differing base strengths (NaOH vs. K₂CO₃). Optimization with K₂CO₃ increases yields to 75% .

- Biological Activity : highlights nitro group-driven enzyme inhibition, whereas emphasizes halogen positioning. Resolve by conducting structure-activity relationship (SAR) studies with systematic substituent variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.